Arachidyl propionate
Description
Contextualization within Long-Chain Fatty Acid Esters
Arachidyl propionate (B1217596) is classified as a long-chain fatty acid ester. smolecule.comontosight.ai It is the ester formed from arachidyl alcohol (1-icosanol) and propionic acid. smolecule.comlesielle.com Its chemical structure consists of a 20-carbon alkyl chain derived from the alcohol and a short propionyl group. This places it in a class of waxy, non-polar compounds with distinct physical and chemical properties. cosmeticsinfo.org The general class of long-chain fatty acid esters is known for its diverse applications, and arachidyl propionate is a specific example with unique characteristics. google.com
Research Significance in Specialized Chemical Applications
The significance of this compound in research stems from its specific physical properties, such as its melting point and hydrophobicity, which make it a candidate for various specialized applications. ontosight.ai It is explored for its potential use in material science and biochemical studies. ontosight.aigoogle.com Its defined chemical structure allows for precise investigations into structure-property relationships within the broader class of fatty acid esters.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | Icosyl propanoate nih.gov |
| Synonyms | This compound, 1-Eicosanol, propanoate nih.govchemicalbook.com |
| CAS Number | 65591-14-2 smolecule.comchemicalbook.com |
| Molecular Formula | C23H46O2 smolecule.comnih.gov |
| Molecular Weight | 354.6 g/mol smolecule.comnih.gov |
| Appearance | Amber-colored semisolid wax cosmeticsinfo.org |
| Melting Point | Approximately 70-75°C ontosight.ai |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and chloroform (B151607) ontosight.ai |
Structure
2D Structure
Properties
CAS No. |
65591-14-2 |
|---|---|
Molecular Formula |
C23H46O2 |
Molecular Weight |
354.6 g/mol |
IUPAC Name |
icosyl propanoate |
InChI |
InChI=1S/C23H46O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25-23(24)4-2/h3-22H2,1-2H3 |
InChI Key |
OPEHDFRKFVXKNP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCOC(=O)CC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCOC(=O)CC |
Other CAS No. |
65591-14-2 |
Origin of Product |
United States |
Synthesis and Reaction Mechanisms of Arachidyl Propionate
Chemical Synthesis Methodologies
The principal routes for synthesizing Arachidyl propionate (B1217596) include direct esterification and transesterification, each with specific methodologies concerning reactants, catalysts, and reaction conditions.
The synthesis of Arachidyl propionate via Fischer esterification begins with two primary reactant precursors.
The core reactants for this synthesis are:
Arachidyl Alcohol (1-eicosanol): A 20-carbon, straight-chain fatty alcohol that provides the "arachidyl" group to the final ester.
Propionic Acid (Propanoic Acid): A three-carbon carboxylic acid that provides the "propionate" group. smolecule.com
The stoichiometry of the Fischer esterification is fundamentally a 1:1 molar ratio of the alcohol to the carboxylic acid. byjus.com However, because the reaction is reversible, its progression to completion is governed by equilibrium principles. masterorganicchemistry.com To achieve a high yield of the ester product, an excess of one of the reactants is typically used to shift the equilibrium position toward the products, in accordance with Le Châtelier's Principle. cerritos.edu In many industrial applications, the less expensive reactant, often the alcohol, is used in excess. jove.comlibretexts.org
Table 1: Reactant Precursors for this compound Synthesis
| Reactant Name | Chemical Formula | Molar Mass ( g/mol ) | Role in Synthesis |
|---|---|---|---|
| Arachidyl Alcohol | C₂₀H₄₂O | 298.55 | Provides the long-chain alkyl group (C₂₀H₄₁) |
Acid catalysts are essential for the Fischer esterification to proceed at a practical rate, as carboxylic acids are not inherently reactive enough for direct nucleophilic attack by an alcohol. libretexts.org
Role of Acid Catalysts: Strong mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are commonly employed as catalysts. masterorganicchemistry.compatsnap.com The catalyst's primary function is to protonate the carbonyl oxygen of the propionic acid. libretexts.orgpatsnap.comlibretexts.org This protonation significantly increases the electrophilicity of the carbonyl carbon, making it much more susceptible to nucleophilic attack by the hydroxyl group of the arachidyl alcohol. jk-sci.com
Reaction Equilibrium: Fischer esterification is a reversible process where the formation of the ester and water is in equilibrium with the starting materials. masterorganicchemistry.com The equilibrium constant for this type of reaction is often close to 1, meaning that without intervention, the reaction will result in a mixture of reactants and products. libretexts.org To maximize the yield of this compound, the equilibrium must be driven to the right side of the equation. This is typically achieved by two main strategies:
Use of Excess Reactant: As mentioned, using a large excess of either arachidyl alcohol or propionic acid will favor product formation. jove.com
Removal of Water: Continuously removing water from the reaction mixture as it forms will prevent the reverse reaction (ester hydrolysis) from occurring. masterorganicchemistry.comjk-sci.com This can be accomplished using techniques like azeotropic distillation with a Dean-Stark apparatus. masterorganicchemistry.com
Table 2: Factors Influencing Reaction Equilibrium in Fischer Esterification
| Factor | Description | Effect on Yield |
|---|---|---|
| Catalyst | Strong acid (e.g., H₂SO₄) | Increases the rate at which equilibrium is reached; does not affect the position of equilibrium. |
| Temperature | Increased temperature | Increases reaction rate, but as esterification is typically an exothermic process, excessive heat can slightly shift equilibrium back to reactants. Reflux temperatures are common. patsnap.com |
| Reactant Ratio | Use of excess alcohol or acid | Shifts equilibrium towards the products, increasing ester yield. cerritos.edu |
| Water Removal | Continuous removal of water byproduct | Shifts equilibrium towards the products, significantly increasing ester yield. masterorganicchemistry.comjk-sci.com |
An alternative pathway for synthesizing esters like this compound is transesterification. smolecule.comscribd.com This process involves the transformation of one ester into another by exchanging the alkoxy (-OR) group. masterorganicchemistry.com For this compound, this could be achieved by reacting a simple propionate ester (e.g., methyl propionate or ethyl propionate) with arachidyl alcohol in the presence of a catalyst.
This reaction can be catalyzed by either acids or bases. masterorganicchemistry.comsrsbiodiesel.com The general equation is: R-COOR' + R''-OH ⇌ R-COOR'' + R'-OH (Where R-COO is the propionate group, R' is the original alkyl group, and R''-OH is arachidyl alcohol)
Triglycerides from natural oils can also undergo transesterification with an alcohol to produce new monoesters. scribd.comsrsbiodiesel.com This method is particularly relevant in the production of fatty acid methyl esters for biodiesel but is a viable, though less direct, route for other esters. mdpi.com
Table 3: Comparison of Synthesis Methodologies
| Feature | Fischer Esterification | Transesterification |
|---|---|---|
| Reactants | Carboxylic Acid + Alcohol | Ester + Alcohol |
| Byproduct | Water | Alcohol |
| Catalysts | Primarily strong acids (H₂SO₄, HCl) | Acids or Bases (e.g., KOH, Sodium Methoxide) |
| Primary Application | General ester synthesis from base materials. cerritos.edu | Conversion between different types of esters; biodiesel production. srsbiodiesel.com |
Fischer Esterification Pathways for this compound Production
Reactant Precursors and Stoichiometry in Ester Synthesis
Mechanistic Investigations of Esterification Reactions
The mechanism of esterification provides a detailed, step-by-step view of the chemical transformations that occur during the synthesis of this compound.
The mechanism of Fischer esterification is a sequence of protonation and deprotonation steps, along with nucleophilic attack and elimination. It can be effectively summarized by the acronym PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.commasterorganicchemistry.com
The key steps in the acid-catalyzed synthesis of this compound from propionic acid and arachidyl alcohol are as follows:
Protonation of the Carbonyl Group: The reaction begins when the acid catalyst donates a proton to the carbonyl oxygen of the propionic acid. patsnap.comlibretexts.org This initial protonation step is crucial as it activates the carbonyl group, creating a resonance-stabilized cation that is a much stronger electrophile. byjus.com
Nucleophilic Attack: The activated carbonyl carbon is then attacked by the nucleophilic oxygen atom of the arachidyl alcohol's hydroxyl group. byjus.com This addition step results in the formation of a tetrahedral intermediate, specifically a protonated oxonium ion. masterorganicchemistry.com
Proton Transfer: A proton is transferred from the newly added alcohol group to one of the original hydroxyl groups of the carboxylic acid. masterorganicchemistry.comlibretexts.org This intramolecular proton transfer transforms a poor leaving group (-OH) into an excellent leaving group (H₂O). cerritos.edu
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of water. byjus.commasterorganicchemistry.com This elimination step results in a protonated version of the final ester.
Deprotonation: In the final step, a base in the reaction mixture (such as a water molecule, another alcohol molecule, or the conjugate base of the catalyst) removes the proton from the carbonyl oxygen of the ester. byjus.comlibretexts.org This regenerates the acid catalyst and yields the neutral this compound molecule. cerritos.edu
Each of these steps is reversible, underscoring the importance of controlling reaction conditions to favor the forward reaction and maximize the final product yield. masterorganicchemistry.com
Nucleophilic Addition Mechanisms
The synthesis of this compound from arachidyl alcohol and propionic acid predominantly occurs via an acid-catalyzed esterification, often the Fischer-Speier esterification. smolecule.comsynarchive.com The central feature of this reaction is a nucleophilic addition to the carbonyl group of propionic acid. scribd.com Carboxylic acids, by themselves, are not sufficiently electrophilic for a reaction with a neutral nucleophile like an alcohol. pressbooks.pub Therefore, an acid catalyst is required to enhance the reactivity of the carbonyl carbon. pressbooks.pub
The mechanism initiates with the protonation of the carbonyl oxygen of propionic acid by the acid catalyst (e.g., H₂SO₄). organicchemistrytutor.commasterorganicchemistry.com This protonation creates a resonance-stabilized cation, which significantly increases the electrophilic character of the carbonyl carbon, making it more susceptible to nucleophilic attack. pressbooks.publibretexts.org
The lone pair of electrons on the oxygen atom of arachidyl alcohol then acts as the nucleophile, attacking the now highly electrophilic carbonyl carbon. byjus.comjove.com This nucleophilic addition breaks the π-bond of the carbonyl group, and the electrons are pushed to the protonated oxygen, neutralizing its positive charge. byjus.com The result of this step is the formation of a key tetrahedral intermediate, specifically an oxonium ion, where the alcohol has added to the carboxylic acid. organicchemistrytutor.combyjus.com
Proton Transfer Kinetics
Following the initial nucleophilic addition, a series of proton transfers occurs within the tetrahedral intermediate. These transfers are crucial for the progression of the reaction toward the final ester product. organicchemistrytutor.commasterorganicchemistry.com The kinetics of these proton transfers are typically fast and can occur through several pathways, including intramolecularly or via a "proton shuttle" mechanism involving solvent or other molecules. masterorganicchemistry.com
In the context of this compound synthesis, a proton is transferred from the newly added arachidyl alcohol moiety (the oxonium ion) to one of the original hydroxyl groups of the propionic acid. byjus.commasterorganicchemistry.com This can be depicted as a two-step process: first, a base (which could be another molecule of the alcohol or the conjugate base of the acid catalyst) deprotonates the oxonium ion to form a neutral tetrahedral intermediate. masterorganicchemistry.com Subsequently, one of the hydroxyl groups is protonated by the acid catalyst (e.g., H₃O⁺). pressbooks.pubbyjus.com
Water Elimination in Ester Bond Formation
The formation of the ester bond is completed through the elimination of water from the protonated tetrahedral intermediate. masterorganicchemistry.comyoutube.com After the proton transfer step has converted one of the hydroxyl groups into an alkyloxonium ion (-OH₂⁺), it becomes an excellent leaving group. libretexts.org
The elimination process is driven by the reformation of the stable carbonyl double bond. libretexts.org A lone pair of electrons from the remaining hydroxyl group (the one that originated from the arachidyl alcohol) moves down to form a π-bond with the central carbon atom. byjus.com Simultaneously, the C-O bond of the leaving water molecule breaks, and water is expelled. masterorganicchemistry.com
This elimination step results in a protonated ester. byjus.com In the final step of the mechanism, a base (such as water, the alcohol, or the catalyst's conjugate base) deprotonates the carbonyl oxygen of the ester. masterorganicchemistry.comjove.com This regenerates the acid catalyst, allowing it to participate in another reaction cycle, and yields the neutral this compound molecule. byjus.com
Because the entire esterification process is in equilibrium, the removal of water as it is formed is a critical strategy for driving the reaction to completion and maximizing the yield of the ester product. pressbooks.publibretexts.orgbyjus.com
Optimization of Reaction Conditions for Yield and Purity
The yield and purity of this compound synthesized via esterification are highly dependent on the optimization of several reaction parameters. Key factors include the molar ratio of reactants, catalyst concentration, temperature, and reaction time. smolecule.comacs.org
Reactant Molar Ratio: According to Le Chatelier's principle, using a large excess of one of the reactants (typically the less expensive one, propionic acid, or arachidyl alcohol) can shift the equilibrium toward the product side, increasing the ester yield. pressbooks.puborganicchemistrytutor.com For the synthesis of long-chain esters, an acid-to-alcohol molar ratio of 1.1:1 has been used effectively in flow chemistry systems. acs.org In enzymatic synthesis, the optimal substrate mass ratio of acyl donor to acceptor can be as high as 2:1 to achieve maximum incorporation. researchgate.net
Catalyst: Both Brønsted acids (like sulfuric acid and p-toluenesulfonic acid) and Lewis acids are common catalysts for Fischer esterification. wikipedia.org In the synthesis of similar long-chain wax esters, methanesulfonic acid has been used. google.com The concentration of the catalyst must be optimized; for instance, in flow synthesis of biowax esters, a catalyst concentration of 9.54% (wt) was found to be optimal. acs.orgacs.org Enzymatic catalysts, such as lipases, offer an alternative that operates under milder conditions and can lead to high-purity products. mdpi.comd-nb.info
Temperature and Time: Reaction temperature influences the reaction rate. For long-chain esters, harsh conditions with high temperatures (90–120 °C) and long reaction times (up to 12 hours) are common in batch processes. acs.orgacs.org However, optimization studies using continuous flow reactors have shown that temperatures can be significantly lowered (e.g., to 55 °C) and reaction times dramatically reduced (e.g., to 30 minutes) while achieving high yields. acs.orgacs.org
Water Removal: The continuous removal of the water byproduct is one of the most effective strategies to drive the reaction forward and achieve high conversion rates. libretexts.orgaocs.org This can be accomplished through methods like azeotropic distillation using a Dean-Stark apparatus or by adding a drying agent like molecular sieves. byjus.com
The table below summarizes findings from studies on the synthesis of long-chain esters, which are analogous to this compound, illustrating the impact of reaction conditions on yield.
| Parameter | Condition | Effect on Yield/Purity | Reference |
|---|---|---|---|
| Temperature | 55 °C (Flow) vs. 90-120 °C (Batch) | Lower temperature in flow synthesis was sufficient to achieve high yield (80%), improving energy efficiency. acs.org | acs.org |
| Reaction Time | 30 min (Flow) vs. 12 h (Batch) | Drastic reduction in time with flow chemistry without compromising yield, increasing process efficiency. acs.orgacs.org | acs.orgacs.org |
| Catalyst Concentration (CH₃SO₃H) | Optimized at 9.54% (wt) | Yield maximized at this concentration; higher or lower amounts were less effective. acs.org | acs.org |
| Reactant Ratio (Acid:Alcohol) | 1.1:1 (Flow) | A slight excess of the acid was sufficient to achieve good to excellent yields (67-92%) for various long-chain esters. acs.org | acs.org |
| Water Removal | Continuous removal (e.g., Dean-Stark) | Essential for displacing the equilibrium to favor product formation, leading to near-quantitative conversion. byjus.comaocs.org | byjus.comaocs.org |
| Synthesis Method | Enzymatic (Lipase) | Allows for synthesis under mild conditions, offering high selectivity and potentially higher purity products. mdpi.comd-nb.info | mdpi.comd-nb.info |
Advanced Analytical Methodologies for Arachidyl Propionate Characterization
Chromatographic Techniques for Compositional Analysis and Purity Assessment
Chromatography is a fundamental tool for separating and analyzing the components of a mixture. For a long-chain ester like arachidyl propionate (B1217596), both high-performance liquid chromatography (HPLC) and gas chromatography (GC) play vital roles.
High-Performance Liquid Chromatography (HPLC) Development and Applications
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of non-volatile or thermally unstable compounds like arachidyl propionate. openaccessjournals.com It is widely used for the separation, identification, and quantification of components in complex mixtures. openaccessjournals.com
Method Development: The development of an effective HPLC method for this compound involves careful selection of the stationary phase, mobile phase, and detector.
Stationary Phase: Reversed-phase columns, such as C18, are commonly used for the separation of long-chain fatty acid esters. nih.gov These columns have a nonpolar stationary phase, which effectively retains hydrophobic molecules like this compound.
Mobile Phase: A gradient elution is often employed, starting with a more polar solvent mixture (e.g., acetonitrile/water) and gradually increasing the proportion of a less polar solvent (e.g., methanol (B129727) or acetonitrile). nih.gov This allows for the separation of a wide range of compounds with varying polarities.
Detection: Since this compound lacks a strong chromophore, direct UV detection can be challenging. To enhance sensitivity, derivatization is often necessary. researchgate.net Phenacyl esters, for instance, are frequently used UV-active derivatives for fatty acids and their esters. gerli.comcerealsgrains.org Evaporative Light Scattering Detectors (ELSD) can also be utilized for the analysis of underivatized long-chain fatty acids and esters. gerli.com
Applications: HPLC is instrumental in assessing the purity of this compound by separating it from starting materials (arachidyl alcohol and propionic acid), by-products, and other impurities. It is also used for the quantitative analysis of the ester in various matrices. A study on the analysis of long-chain saturated fatty acids and their esters in tall oil rosin (B192284) utilized HPLC with UV detection after derivatization to phenacyl esters, achieving a detection limit of 0.05% for each acid. researchgate.net
Below is a table summarizing typical HPLC parameters for the analysis of long-chain esters:
| Parameter | Specification | Purpose |
| Column | Reversed-phase C18, 4.6 mm I.D. x 150 mm | Separation based on hydrophobicity |
| Mobile Phase | Gradient of Acetonitrile and Water | Elution of compounds with varying polarities |
| Flow Rate | 1.0 mL/min | Optimal separation and run time |
| Detector | UV-Visible (after derivatization) or ELSD | Detection of the analyte |
| Temperature | 30°C | Consistent retention times |
Gas Chromatography (GC) for Volatile Compounds and Intermediates
Gas chromatography (GC) is a preferred method for the analysis of volatile and thermally stable compounds. sigmaaldrich.com While this compound itself has a high boiling point, GC is invaluable for analyzing volatile starting materials, intermediates, and potential volatile impurities.
Method Development: A typical GC analysis involves the following:
Column: A capillary column with a non-polar stationary phase, such as DB-5MS, is often suitable for separating fatty acid esters. shimadzu.com
Carrier Gas: An inert gas like helium is used as the mobile phase. notulaebotanicae.ro
Injector and Detector Temperature: The injector and detector are maintained at high temperatures (e.g., 250°C) to ensure the volatilization of the sample components. notulaebotanicae.ro
Oven Temperature Program: A temperature program is typically used, where the column temperature is gradually increased to facilitate the separation of compounds with different boiling points. notulaebotanicae.ro
Detection: A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds. sigmaaldrich.com For structural identification, a Mass Spectrometer (MS) is coupled with the GC (GC-MS), providing both chromatographic separation and mass spectral data. sigmaaldrich.comjmchemsci.com
Applications: GC analysis can detect residual propionic acid or arachidyl alcohol in the final product. It is also effective in identifying and quantifying any volatile by-products that may have formed during the synthesis of this compound. For instance, GC-MS analysis of traditional fruit brandies has been used to identify and quantify major volatile compounds, including various esters. notulaebotanicae.ro In the context of fatty acid analysis, fatty acids are often converted to their more volatile methyl esters (FAMEs) for GC analysis. shimadzu.comnih.gov
A representative table of GC conditions for analyzing intermediates and by-products is shown below:
| Parameter | Specification | Purpose |
| Column | Capillary, e.g., DB-5MS, 30 m x 0.25 mm I.D. | High-resolution separation |
| Carrier Gas | Helium | Inert mobile phase |
| Injector Temperature | 250°C | Sample volatilization |
| Detector Temperature | 250°C (FID) or 200°C (MS Ion Source) | Analyte detection |
| Oven Program | Start at 50°C, ramp to 300°C | Separation based on boiling point |
Spectroscopic Applications in Ester Structure Elucidation (general)
Spectroscopic techniques are indispensable for elucidating the molecular structure of esters like this compound. scribd.com The combination of different spectroscopic methods provides a comprehensive picture of the compound's structure. fiveable.me
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. studypug.com For an ester, the most characteristic absorption is the strong carbonyl (C=O) stretching band, which appears in the region of 1730-1750 cm⁻¹. fiveable.me The C-O stretching vibrations are also visible as two bands in the 1000-1300 cm⁻¹ region. fiveable.me The absence of a broad O-H stretching band, characteristic of carboxylic acids and alcohols, can confirm the successful formation of the ester. fiveable.me
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. thermofisher.com
¹H NMR: In the ¹H NMR spectrum of an ester, the protons on the carbon adjacent to the carbonyl group (α-protons) typically resonate in the 2.0-2.5 ppm range. The protons on the carbon attached to the ester oxygen (alkoxy protons) appear further downfield, usually between 3.5 and 4.5 ppm. fiveable.me
¹³C NMR: The ¹³C NMR spectrum shows a characteristic signal for the carbonyl carbon in the range of 165-175 ppm. fiveable.me The signals for the carbons in the long alkyl chain will appear in the upfield region.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. scribd.com The molecular ion peak (M⁺) gives the molecular weight of the ester. Common fragmentation patterns for esters include the loss of the alkoxy group (-OR'). fiveable.me
The following table summarizes the key spectroscopic data for a generic long-chain ester like this compound:
| Spectroscopic Technique | Key Feature | Typical Range/Value |
| IR Spectroscopy | C=O stretch | 1730-1750 cm⁻¹ |
| C-O stretch | 1000-1300 cm⁻¹ | |
| ¹H NMR Spectroscopy | Protons α to C=O | 2.0-2.5 ppm |
| Protons on C adjacent to O | 3.5-4.5 ppm | |
| ¹³C NMR Spectroscopy | Carbonyl Carbon (C=O) | 165-175 ppm |
| Mass Spectrometry | Molecular Ion Peak (M⁺) | Corresponds to Molecular Weight |
Development of Quantitative and Qualitative Methods for Ester Systems
The development of robust analytical methods is crucial for both the qualitative identification and quantitative determination of esters in various samples.
Qualitative Methods: Qualitative analysis aims to confirm the presence of the ester functional group. Simple chemical tests can be employed for this purpose.
Hydroxamic Acid Test: This is a classic test for esters. The ester is reacted with hydroxylamine (B1172632) to form a hydroxamic acid, which then forms a colored complex (typically reddish-purple) with ferric chloride (FeCl₃). docbrown.info
Saponification: Basic hydrolysis (saponification) of the ester yields a carboxylate salt and an alcohol. firsthope.co.in Acidification of the reaction mixture will precipitate the carboxylic acid, which can then be identified. firsthope.co.in
Quantitative Methods: Quantitative analysis focuses on determining the exact amount of the ester present. Chromatographic techniques are the primary methods for quantitative analysis.
HPLC with Derivatization: As mentioned earlier, HPLC with UV detection following derivatization is a sensitive quantitative method. By using a known concentration of an internal standard, the concentration of the analyte can be accurately determined. cerealsgrains.org
GC with FID: GC-FID is also a highly quantitative technique. The area under the chromatographic peak is directly proportional to the concentration of the analyte. An internal standard is also used here for accurate quantification. nih.gov
Quantitative NMR (qNMR): NMR spectroscopy can also be used for quantitative analysis. scielo.br By integrating the signals of specific protons in the analyte and comparing them to the integral of a known amount of an internal standard, the concentration of the ester can be determined. scielo.br
A comparison of quantitative techniques is presented below:
| Technique | Principle | Advantages |
| HPLC-UV (with derivatization) | Separation followed by UV absorption measurement | High sensitivity and specificity |
| GC-FID | Separation followed by flame ionization detection | High sensitivity, wide linear range |
| qNMR | Signal integration relative to an internal standard | Non-destructive, no need for identical compound as standard |
Formulation Science and Material Systems Incorporating Arachidyl Propionate
Influence on Rheological Properties of Complex Formulations
The incorporation of waxy solids like Arachidyl Propionate (B1217596) is a key strategy for modulating the flow and deformation characteristics (rheology) of multiphase systems, particularly emulsions. nih.gov As a rheology modifier, it helps to build viscosity and impart specific textural attributes. jrs.eugoogleapis.comjustia.com
Viscoelastic Behavior of Emulsion Systems Containing Arachidyl Propionate
This compound significantly influences the viscoelastic nature of emulsions. In oil-in-water (O/W) emulsions, it resides in the dispersed oil phase, and in water-in-oil (W/O) emulsions, it contributes to the structure of the continuous oil phase. Upon cooling, waxy components like this compound can form a crystalline network within the oil phase. nih.govresearchgate.net This network structure enhances the emulsion's resistance to deformation, leading to a more solid-like or gel-like behavior. semanticscholar.org
This change is quantifiable through oscillatory rheology, which measures the storage modulus (G′) and the loss modulus (G″). G′ represents the elastic (solid-like) component, while G″ represents the viscous (liquid-like) component. The introduction of this compound into an emulsion is expected to increase G′ more significantly than G″, resulting in a system where G′ > G″. unired.it This indicates a transition to a more structured, viscoelastic fluid with enhanced stability against creaming and coalescence. semanticscholar.orgmdpi.commdpi.com The increased structural strength is directly related to the interactions of the wax crystals within the formulation. mdpi.com
The table below illustrates the conceptual impact of this compound on the viscoelastic properties of a model O/W emulsion.
| Formulation | This compound Conc. | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Tan(δ) (G''/G') | Dominant Behavior |
|---|---|---|---|---|---|
| Control Emulsion | 0% | 15 | 25 | 1.67 | Liquid-like (Viscous) |
| Test Emulsion | 5% | 120 | 40 | 0.33 | Solid-like (Elastic) |
Modulation of Thixotropy and Structural Recovery in Soft Materials
Many cosmetic and pharmaceutical emulsions are designed to be thixotropic—that is, they exhibit shear-thinning behavior where viscosity decreases under stress (e.g., during application) and recovers when the stress is removed. epo.orggoogle.com The crystalline network formed by waxy ingredients like this compound is fundamental to creating this thixotropic structure. googleapis.comgoogleapis.comustb.edu.cn
When shear is applied, the delicate wax crystal network is temporarily broken down, causing a drop in viscosity that facilitates spreading. When the shear is removed, the network begins to reform, and the viscosity increases again. The presence and concentration of this compound can modulate the kinetics of this structural recovery. A more robust network formed by the wax may lead to a longer recovery time. This controlled thixotropy is crucial for product performance, ensuring the material is easy to apply yet maintains its structure and stability on a substrate or in its container. The breakdown and recovery of this structure are key to the sensory feel and performance of the final product. mdpi.com
Interactions with Interfacial Phenomena in Multiphase Systems
Emulsions are thermodynamically unstable systems of immiscible liquids, requiring stabilization of the interface between the droplets and the continuous phase. This is primarily achieved by emulsifiers that reduce interfacial tension. uomustansiriyah.edu.iqresearchgate.net
Impact on Interfacial Tension in Emulsified Systems
While this compound is not a primary surfactant, its amphiphilic nature, though weak, allows it to orient itself at the oil-water interface alongside primary emulsifiers. google.com Its principal role at the interface is not a drastic reduction of interfacial tension but rather as a stabilizer that modifies the properties of the interfacial film. yslb.jp
Waxes and other oil-soluble crystalline materials can adsorb at the oil-water interface, acting as Pickering particles or forming a structured interfacial layer. nih.govmdpi.commdpi.com This layer creates a physical barrier that sterically hinders droplet coalescence, thereby enhancing long-term emulsion stability. mdpi.com The incorporation of this compound into the interfacial film can increase its rigidity and viscoelasticity, which is a critical factor for preventing film rupture and maintaining emulsion integrity, especially in W/O systems. ifpenergiesnouvelles.fr
The following table conceptualizes the role of this compound in a model oil-water system, focusing on its stabilizing effect rather than a primary reduction in tension.
| System Composition | Dominant Interfacial Component | Interfacial Tension (mN/m) | Interfacial Film Characteristic |
|---|---|---|---|
| Oil + Water | None | ~50 | Unstable |
| Oil + Water + Primary Emulsifier | Emulsifier Monolayer | ~5 | Fluid, mobile |
| Oil + Water + Primary Emulsifier + this compound | Mixed film (Emulsifier + Wax) | ~4.5 | Rigid, viscoelastic, structured |
Enhancement of Active Ingredient Solubility and Permeation in Non-Biological Model Systems
The delivery of active ingredients is a cornerstone of advanced formulations. Alkyl esters, the chemical class to which this compound belongs, are known to function as solvents and can enhance the solubility of other components within a formulation. specialchem.com
Research on various alkyl esters has demonstrated that they can increase the permeation of active ingredients, often by increasing the solubility of the active within the formulation vehicle. cir-safety.orgcir-safety.org An increased concentration of a poorly soluble active in the vehicle creates a higher concentration gradient, which is a driving force for permeation across a membrane or barrier. Studies with model actives like indomethacin (B1671933) have shown that permeation rates increase from vehicles containing alkyl esters due to this enhanced solubility. cir-safety.orgcir-safety.org While not a permeation enhancer in the sense of disrupting barrier structures, this compound acts as a co-solvent or solubilizer within the oil phase of a formulation, which can facilitate the transport of other lipophilic actives. google.comnih.govinformaticsjournals.co.inmdpi.comtandfonline.com
This principle is illustrated in the conceptual data table below, showing how this compound can improve the solubility of a model active.
| Vehicle Composition | Model Active "X" Solubility (mg/mL) | Rationale |
|---|---|---|
| Mineral Oil | 0.5 | Baseline solubility in a non-polar hydrocarbon. |
| Mineral Oil + 20% this compound | 3.0 | The ester functionality and long alkyl chain of this compound provide a more favorable solvent environment for the active ingredient. cir-safety.orgcir-safety.org |
Biophysical Interactions of Arachidyl Propionate in Model Environments in Vitro
Interactions with Synthetic Lipid Bilayer Models
Synthetic lipid bilayers serve as fundamental models for cellular membranes, allowing for the controlled study of how exogenous compounds like arachidyl propionate (B1217596) may influence membrane properties. As a long-chain ester, arachidyl propionate is expected to partition into the hydrophobic core of the lipid bilayer, where its acyl chains can interact with the lipid tails of the membrane.
Permeation Modification Mechanisms Across Artificial Membrane Systems
This compound, by its lipophilic nature, is anticipated to influence the permeation of other molecules across artificial membrane systems. Studies on various cosmetic esters have shown that they can modify the permeation of model compounds through synthetic membranes like silicone and Strat-M®. core.ac.ukjst.go.jpnih.govresearchgate.net The mechanism of this modification is often linked to the physicochemical properties of the ester, such as its viscosity, solubility within the membrane, and its ability to be taken up by the membrane. core.ac.uknih.gov
It is hypothesized that when this compound is introduced into a formulation applied to an artificial membrane, it can alter the barrier properties in several ways. By intercalating into the lipid bilayer, it can disrupt the ordered packing of the lipid tails, creating more free volume and thereby increasing the membrane's fluidity. This increase in fluidity can lower the resistance for other molecules to diffuse across the membrane. A study on various esters demonstrated a significant correlation between the uptake of the ester by the membrane and the permeation of model compounds. core.ac.uk This suggests that this compound's ability to be absorbed into the lipid matrix is a key factor in its potential to enhance permeation.
Furthermore, molecular simulations on lipids modified with ester groups have shown that the presence of these groups within the hydrocarbon chains can lead to the formation of stable water pores within the bilayer. nih.gov This occurs when the ester-modified lipids organize into clusters, creating hydrophilic pathways through the hydrophobic membrane core. nih.gov While this compound is an ester and not a lipid with an ester group in its chain, its presence at high concentrations could potentially disrupt the bilayer integrity in a manner that facilitates the transient formation of such pores, thereby modifying permeation.
The following table, derived from a study on the effect of various cosmetic esters on the permeation of caffeine (B1668208) (a model compound) through a Strat-M® artificial membrane, illustrates how different esters can modulate permeability. While this compound was not tested, the data for other lipophilic esters provide a comparative context.
| Ester Compound | Molecular Weight (g/mol) | Permeated Amount of Caffeine (µg/cm²) |
|---|---|---|
| Isopropyl Myristate | 270.45 | 15.2 |
| Isopropyl Palmitate | 298.51 | 12.8 |
| Octyldodecyl Myristate | 480.86 | 8.5 |
| Cetyl Ethylhexanoate | 368.64 | 10.1 |
| Diisostearyl Malate | 639.07 | 5.6 |
Data adapted from a study by Kitahara et al. investigating the effects of various esters on caffeine permeation through a Strat-M® membrane. jst.go.jpnih.gov
Influence on Lipid Assembly and Organization
The introduction of this compound into a synthetic lipid bilayer is expected to influence the assembly and organization of the lipid molecules. As a wax ester, it is structurally similar to lipids found in natural systems like meibomian gland secretions, which have been studied for their thermotropic behavior. nih.govnih.gov These studies, utilizing techniques such as Differential Scanning Calorimetry (DSC), reveal that wax esters have characteristic melting temperatures and phase transitions. nih.govnih.gov
When mixed with phospholipids (B1166683) in a bilayer, this compound would likely integrate into the hydrophobic core. Its long, saturated arachidyl chain (C20) would align with the acyl chains of the phospholipids. The presence of the propionate ester group introduces a degree of polarity within the hydrophobic region. X-ray diffraction studies on long-chain esters have shown that they can adopt specific crystalline packing arrangements. nih.govias.ac.in The presence of this compound could disrupt the uniform packing of a pure phospholipid bilayer, leading to changes in membrane thickness, lipid ordering, and phase behavior.
Specifically, at temperatures below its melting point, this compound could form more ordered, gel-like domains within a more fluid phospholipid matrix. Conversely, when incorporated into a more rigid, gel-phase bilayer, its molecular shape might introduce packing defects, thereby increasing the fluidity of the system. Studies on mixtures of wax esters and other lipids have shown that interactions between lipid classes can significantly affect the bulk properties of the lipid mixture. nih.gov The addition of a second component can lower the melting temperature compared to the pure components, indicating a disruption of the crystalline lattice. nih.gov
Role in Engineered Lipid Matrix Dynamics
Engineered lipid matrices, such as those used in nanostructured lipid carriers (NLCs), are complex systems where the physical state of the lipid components is critical to their function. This compound, as a solid lipid at room temperature, can be a structural component of these matrices. Its role in the dynamics of these systems is primarily related to its influence on the crystalline structure of the lipid matrix.
The inclusion of different lipids, like wax esters, into a solid lipid matrix can modify its crystallinity. mdpi.com DSC is a key technique for studying these effects, as it measures the heat flow associated with phase transitions. nih.govnih.govmdpi.com The melting point (Tm) and the enthalpy of melting (ΔH) are important parameters that provide information about the perfection of the crystal lattice. A lower melting point and a smaller enthalpy value in a mixed lipid matrix compared to the pure components suggest a less ordered, more amorphous structure. mdpi.com
By incorporating this compound into an engineered lipid matrix, it is possible to modulate its structure to create imperfections in the crystal lattice. This is advantageous for systems intended for loading active compounds, as a less-ordered matrix provides more space to accommodate guest molecules. Research on binary mixtures of solid lipids (like beeswax, which contains wax esters) and other compounds has shown that increasing the concentration of the second component leads to a decrease in the melting point and enthalpy of the mixture, confirming a reduction in crystallinity. mdpi.com
The table below presents DSC data for various pure wax esters, which are analogous to this compound. This data highlights the range of melting temperatures and enthalpies for these types of compounds, which are key parameters in the design of engineered lipid matrices.
| Wax Ester Compound | Total Carbon Atoms | Melting Temperature (Tm) in °C | Melting Enthalpy (ΔH) in J/g |
|---|---|---|---|
| Cetyl Palmitate | 32 | 54.0 | 215 |
| Stearyl Palmitate | 34 | 60.1 | 225 |
| Arachidyl Palmitate | 36 | 64.5 | 233 |
| Behenyl Palmitate | 38 | 69.2 | 239 |
| Lignoceryl Palmitate | 40 | 72.8 | 244 |
Data adapted from studies on the physical properties of pure synthetic wax esters. nih.govbioone.org
Environmental Fate and Degradation Pathways of Arachidyl Propionate and Analogous Esters
Abiotic Degradation Mechanisms
Abiotic degradation involves the breakdown of chemical compounds through non-biological processes, primarily through reactions with light (photodegradation) and water (hydrolysis).
Photo-initiated decomposition, or photolysis, occurs when a chemical absorbs light energy, leading to the cleavage of chemical bonds. For alkyl esters, absorption of UV radiation can initiate several decomposition pathways. cdnsciencepub.comcdnsciencepub.com While specific studies on arachidyl propionate (B1217596) are scarce, research on analogous esters provides insight into the likely mechanisms.
The primary photochemical processes for simple alkyl esters involve dissociation and intramolecular rearrangements. cdnsciencepub.comcdnsciencepub.com For long-chain esters, studies on related compounds like phthalate (B1215562) esters have shown that the rate of photodegradation can increase with the length of the alkyl chain. nih.gov For instance, a study on p-hydroxybenzoic acid alkyl esters found that the ester with the longest alkyl chain, butyl paraben, exhibited the highest photodegradation rate compared to methyl and ethyl parabens. researchgate.net
The mechanisms of photolysis for esters can include Norrish Type I and Norrish Type II reactions. encyclopedia.pub
Norrish Type I: Involves the cleavage of the bond adjacent to the carbonyl group, forming two radical species.
Norrish Type II: Involves the abstraction of a hydrogen atom from the alkyl chain by the excited carbonyl group, leading to cleavage of the ester linkage and formation of an alkene and a carboxylic acid. This process requires a hydrogen atom on the gamma-carbon of the alkyl group. cdnsciencepub.comcdnsciencepub.com
The presence of photosensitizers or reactive species like hydroxyl (•OH) and sulfate (B86663) (SO4•−) radicals in the environment can significantly accelerate the photodegradation of esters through advanced oxidation processes (AOPs). researchgate.net
Table 1: Factors Influencing Photodegradation of Alkyl Esters
| Factor | Influence on Degradation | Research Finding |
| Alkyl Chain Length | Longer chains may lead to higher degradation rates. | The photodegradation rate of p-hydroxybenzoic acid esters increased in the order of methyl < ethyl < butyl. researchgate.net The degradation rate of phthalate esters also increased with molecular weight and alkyl chain length. nih.gov |
| Wavelength | Absorption and decomposition are wavelength-dependent. | Dissociation processes for simple esters occur mostly at shorter wavelengths (<2400 Å). cdnsciencepub.comcdnsciencepub.com |
| Environmental Matrix | Presence of organic/inorganic compounds can inhibit degradation. | The photodegradation rate of ethyl paraben was significantly higher in ultrapure water compared to wastewater. researchgate.net |
| Reactive Species | Radicals like •OH and SO4•− enhance degradation. | UV/persulfate systems show high efficiency in degrading parabens, with hydroxyl and sulfate radicals being the primary reactive species. researchgate.net |
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For esters like arachidyl propionate, hydrolysis cleaves the ester linkage, yielding the parent alcohol (arachidyl alcohol) and carboxylic acid (propionic acid).
R-CO-OR' + H₂O ⇌ R-COOH + R'-OH (Propionyl group - Arachidyl group + Water ⇌ Propionic Acid + Arachidyl Alcohol)
The rate of this reaction is influenced by pH, temperature, and the chemical structure of the ester. While ester bonds are susceptible to hydrolysis, the high hydrophobicity and crystallinity of long-chain aliphatic esters can significantly hinder this process. acs.orgresearchgate.net The long C20 alkyl chain of this compound makes the molecule very nonpolar, reducing its solubility in water and limiting the access of water molecules to the ester bond. ontosight.ai
Studies on long-chain polyesters have shown that they are generally stable against hydrolysis due to their high crystallinity and hydrophobicity, which prevents water from penetrating the material matrix. acs.orgresearchgate.net However, over long periods, abiotic hydrolytic degradation can still occur, leading to a reduction in molecular weight and physical fragmentation of the material, which in turn increases the surface area for further degradation. encyclopedia.pubresearchgate.net In some natural systems, certain wax esters have been observed to resist hydrolysis, allowing them to persist for extended periods. asm.org
Photo-initiated Oxidative Decomposition
Biotic Degradation Processes
Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. This is often the primary pathway for the ultimate removal of organic substances from the environment.
In anaerobic environments, such as sediments, flooded soils, and anaerobic digesters, the degradation of this compound would proceed in stages. The first step is the hydrolytic cleavage of the ester bond by microbial esterases, releasing arachidyl alcohol and propionate. The subsequent degradation of the propionate moiety is a critical and often rate-limiting step in anaerobic digestion. cabidigitallibrary.orgresearchgate.net
Propionate is not degraded by a single microorganism but through a syntrophic relationship between propionate-oxidizing bacteria (SPOB) and hydrogen-consuming methanogenic archaea. nih.govresearchgate.net The SPOB oxidize propionate to acetate (B1210297), CO₂, and H₂. This reaction is thermodynamically unfavorable unless the products, especially hydrogen, are continuously removed by the methanogens. cabidigitallibrary.orgasm.org
CH₃CH₂COO⁻ + 3H₂O → CH₃COO⁻ + HCO₃⁻ + H⁺ + 3H₂
This process is sensitive to various environmental factors that can lead to propionate accumulation and potential process failure in anaerobic systems. cabidigitallibrary.orgresearchgate.net
Table 2: Key Factors Affecting Anaerobic Degradation of Propionate
| Factor | Effect on Degradation | Details |
| Hydrogen Partial Pressure | Inhibition at high levels. | The oxidation of propionate is only thermodynamically favorable at very low H₂ partial pressures (e.g., <1x10⁻⁴ atm). researchgate.net High levels of H₂ inhibit the process. nih.gov |
| pH | Optimal range required. | Deviations from an optimal pH range can inhibit the activity of both syntrophic bacteria and methanogens. cabidigitallibrary.orgresearchgate.net |
| Temperature | Affects microbial activity. | Propionate degradation occurs under both mesophilic and thermophilic conditions, but sudden temperature changes can disrupt the microbial community. researchgate.netasm.org |
| Volatile Fatty Acids (VFAs) | Inhibition at high concentrations. | High concentrations of propionate itself (>3000 mg/L) or other VFAs like acetate can be inhibitory to the degradation process. cabidigitallibrary.orgasm.org |
| Microbial Community | Requires syntrophic partnership. | The process depends on the close interaction between propionate-oxidizing bacteria (e.g., Deltaproteobacteria) and hydrogenotrophic methanogens (Methanospirillum, Methanobacterium). cabidigitallibrary.orgnih.govresearchgate.net |
In aerobic environments, long-chain esters like this compound are generally considered biodegradable. The typical biodegradation pathway involves two main steps:
Hydrolysis: The ester bond is cleaved by extracellular or intracellular esterase enzymes, producing arachidyl alcohol and propionic acid. lyellcollection.org
Oxidation: Both the long-chain alcohol and the short-chain acid are then metabolized. Long-chain alcohols are typically oxidized to the corresponding fatty acid (arachidic acid). The fatty acids (arachidic and propionic) are then degraded through the β-oxidation pathway, where two-carbon units are sequentially removed in the form of acetyl-CoA, which then enters the citric acid cycle for energy production. lyellcollection.org
Studies on fatty acid methyl esters (FAMEs), which are structurally similar to this compound, confirm this pathway. lyellcollection.org The biodegradability of esters can be influenced by their physical properties. The low water solubility of long-chain esters can limit their bioavailability to microorganisms, but surfactants or emulsifiers can enhance this process. nih.gov
While specific data for this compound is limited, data for analogous long-chain esters from regulatory studies (e.g., OECD 301) often show them to be readily biodegradable. epa.gov For example, triesters of C16-18 fatty acids with trimethylolpropane (B17298) have been shown to be readily biodegradable, achieving 86% degradation in 28 days. epa.gov However, the degradation of the long-chain fatty acid component can sometimes be a slower process in aerobic systems compared to anaerobic ones and may require specialized microorganisms. teamaquafix.com
Table 3: Aerobic Biodegradability of Structurally Related Esters
| Substance | Test Method | Result | Conclusion |
| Fatty acids, C16-18, triesters with trimethylolpropane | OECD 301F | 86% degradation in 28 days | Readily biodegradable epa.gov |
| Fatty acids, C6-18, triesters with trimethylolpropane | OECD 301B | 62.9% degradation in 28 days | Readily biodegradable epa.gov |
| Fatty acids, C8-10, triesters with trimethylolpropane | EU Method C.4-D | 78% degradation in 28 days | Readily biodegradable epa.gov |
| Soybean & Rapeseed Methyl Esters | Various (O₂ uptake/CO₂ production) | 60-100% mineralization in 21-28 days | Readily biodegradable lyellcollection.org |
Microbial Degradation in Anaerobic Systems (e.g., propionate moiety degradation)
Environmental Persistence and Bioaccumulation Potential (conceptual for long-chain esters)
The environmental persistence of a substance is its ability to resist degradation. For long-chain aliphatic esters (LCAE) like this compound, persistence is a balance between their inherent stability and their susceptibility to degradation. Their low water solubility and high octanol-water partition coefficient (Log Kow) suggest a tendency to partition into soil and sediment. europa.eu
Bioaccumulation is the process by which chemicals are taken up by an organism either directly from the environment or through consuming contaminated food. A high Log Kow (often > 7 for LCAEs) is a primary indicator of a potential for bioaccumulation. europa.eu However, for LCAEs, this potential is significantly mitigated by metabolism. europa.eueuropa.eu
Key conceptual points regarding the persistence and bioaccumulation of long-chain esters include:
High Lipophilicity: A high Log Kow indicates a strong affinity for fatty tissues. For this compound, the estimated XLogP3 is 10.4. nih.gov
Metabolic Transformation: Organisms, particularly vertebrates like fish, possess efficient carboxylesterase enzymes that readily hydrolyze ester bonds. europa.eu The resulting fatty acid and alcohol are then incorporated into normal metabolic pathways (e.g., β-oxidation for energy or synthesis of other lipids). europa.euiupac.org This metabolic capability prevents the parent ester from accumulating to high levels.
Reduced Bioavailability: The strong tendency of highly lipophilic compounds to adsorb to organic matter in soil and sediment can reduce their bioavailability to aquatic organisms in the water column. europa.euacs.org Uptake may occur primarily through ingestion of contaminated particles rather than direct uptake from water. europa.eu
Molecular Size: Very large or long molecules may have difficulty crossing biological membranes, which can also limit their bioaccumulation potential, a phenomenon sometimes observed for compounds with a Log Kow > 6. acs.org
Due to these factors, it is concluded that while long-chain esters like this compound have properties that suggest a potential to bioaccumulate, their rapid metabolism means the true bioaccumulation potential is likely to be negligible. europa.eu Estimated Bioconcentration Factors (BCF) that account for biotransformation are low, supporting a low potential for bioaccumulation. europa.eu
Computational Chemistry and Molecular Modeling of Arachidyl Propionate
Quantum Mechanical Studies of Reaction Intermediates and Transition States
Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions. researchgate.netresearchgate.net For the synthesis of arachidyl propionate (B1217596), typically via Fischer-Speier esterification, QM calculations can map the potential energy surface of the reaction, identifying the structures and energies of reactants, products, intermediates, and transition states. mdpi.com A transition state is a high-energy, unstable atomic configuration that represents the energy maximum along a reaction pathway. studysmarter.co.ukwikipedia.org
The acid-catalyzed esterification mechanism involves the initial protonation of the carboxylic acid (propionic acid), followed by a nucleophilic attack from the alcohol (arachidyl alcohol). mdpi.com This leads to the formation of a tetrahedral intermediate. The stability and subsequent collapse of this intermediate are critical to the reaction rate. QM studies can precisely calculate the activation energy barriers for these steps, providing a quantitative understanding of the reaction kinetics. acs.orgresearchgate.net For instance, DFT calculations have been used to determine the free energy of activation for the esterification of acetic acid, a close analog of propionic acid, yielding values that align well with experimental results. researchgate.net
In the context of esterification, while a full-fledged carbocation is not always formed, the transition states possess significant carbocation-like character. Computational studies are crucial for investigating the stability and reactivity of these species. numberanalytics.com The stability of a carbocation, or a species with carbocationic character, is influenced by factors such as substitution and solvent effects, which can be modeled using DFT. numberanalytics.comnih.gov
For long-chain alcohols like arachidyl alcohol (C20), the alkyl chain is primarily electron-donating through an inductive effect, which helps stabilize any developing positive charge on the adjacent carbon atom during the reaction. nih.gov Although the direct electronic influence of the long C20 chain is modest compared to more immediate functional groups, its steric bulk can influence the geometry and energy of the transition state.
Computational studies on analogous systems, such as the oxidation of saturated rings, have shown that heteroatoms can stabilize transient carbocations, and in some cases, allow them to exist as true intermediates. beilstein-journals.org In esterification, the oxygen atoms of the alcohol and carboxylic acid play a central role in stabilizing the tetrahedral intermediate. DFT calculations allow for a detailed analysis of charge distribution in these intermediates, revealing how charge delocalization contributes to their stability. nih.gov The relative energies of carbocation formation from various precursors have been shown to correlate well with their reactivity. nih.gov
Table 1: Calculated Relative Energies for Reaction Intermediates in Analogous Esterification Reactions (DFT B3LYP/6-31G)*
| Reactant Alcohol | Intermediate Type | Relative Energy (kcal/mol) | Description |
| Methanol (B129727) | Protonated Acetic Acid | 0.0 | Reference reactant state. |
| Methanol | Tetrahedral Intermediate | +12.5 | Formed after nucleophilic attack. |
| Methanol | Protonated Ester | -5.2 | Intermediate before water elimination. |
| Octadecanol (Stearyl Alcohol) | Protonated Acetic Acid | 0.0 | Reference for long-chain analog. |
| Octadecanol (Stearyl Alcohol) | Tetrahedral Intermediate | +11.9 | Stabilized by the long alkyl chain. |
| Octadecanol (Stearyl Alcohol) | Protonated Ester | -6.0 | Favorable formation due to stability. |
This table presents hypothetical but plausible data based on principles derived from computational studies on similar esterification reactions. Actual values would require specific calculations for the arachidyl propionate system.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govsemanticscholar.org For a large molecule like this compound, which consists of a C20 alkyl tail and a propionate head group, MD simulations are essential for understanding its conformational flexibility and how molecules interact in a condensed phase. u-tokyo.ac.jpresearchgate.net Such simulations have been successfully applied to study wax esters and other long-chain lipids, providing insights into their structure and dynamics. doi.orgconicet.gov.aracs.org
MD simulations reveal that the long C20 alkyl chain is not static but fluctuates between various conformations, including elongated, L-shaped, and turned shapes. u-tokyo.ac.jpaip.org The prevalence of these conformations depends on the molecular environment, such as temperature and the presence of neighboring molecules. mdpi.com These conformational changes are critical for the material properties of this compound, such as its melting point, viscosity, and film-forming capabilities.
Intermolecular interactions, dominated by van der Waals forces for the long alkyl chains, govern how this compound molecules pack together. mdpi.com MD simulations can quantify these interactions and predict the structure of aggregates, such as those in a crystalline or amorphous solid state. semanticscholar.org The ester group, with its polar carbonyl and ether linkages, contributes localized electrostatic interactions and can engage in hydrogen bonding if suitable partners are present. conicet.gov.ar These simulations have been used to model the properties of wax ester layers, showing that crystalline regions are key to functions like providing an evaporation barrier. acs.org
Table 2: Summary of Intermolecular Interaction Energies and Conformational Data from a Simulated this compound System
| Parameter | Value | Unit | Significance |
| van der Waals Energy | -150.5 | kJ/mol per molecule | Dominant force driving molecular packing and cohesion. |
| Electrostatic Energy | -25.2 | kJ/mol per molecule | Arises from the polar ester group, influencing local order. |
| Radius of Gyration (Rg) | 12.8 | Å | Measures the molecule's compactness; higher values indicate a more extended conformation. |
| End-to-End Distance | 23.5 | Å | Average distance between the ends of the C20 alkyl chain. |
This table contains representative data from hypothetical MD simulations of this compound in a condensed phase, illustrating the types of quantitative insights that can be gained.
Structure-Activity Relationship (SAR) Modeling for Ester Functionality in Material Systems
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are predictive tools that correlate the chemical structure of a molecule with its activity. collaborativedrug.comslideshare.net While often used in drug discovery, SAR can also be applied to material science, where the "activity" can be a physical property like lubricity, melting point, or flame retardancy. nih.govresearchgate.net For esters, SAR models can predict properties based on features like chain length, branching, and the nature of the ester group itself. oup.comnih.gov
In the context of material systems, this compound's functionality is determined by its two main components: the long C20 arachidyl chain and the propionate ester head.
The Alkyl Chain: The length and linearity of the C20 chain are primary determinants of van der Waals forces, which in turn influence melting point, viscosity, and lubricity. Longer chains generally lead to higher melting points and viscosity. QSAR models for lubricants often use descriptors related to molecular size and shape to predict performance. researchgate.net
The Ester Group: The ester functional group provides polarity. Its interaction with surfaces is critical in applications like lubricants and plasticizers. google.com The specific nature of the ester (in this case, a propionate) influences its steric profile and electronic properties, which can be captured by quantum chemical descriptors in a QSAR model. mdpi.com
Studies on phthalate (B1215562) esters, for example, have successfully used 3D-QSAR models to correlate molecular structure with properties like flame retardancy and biotoxicity, allowing for the rational design of new molecules. mdpi.com A similar approach could be used for wax esters like this compound to optimize them for specific material applications, such as in cosmetics or industrial lubricants.
Table 3: Illustrative SAR for Long-Chain Esters in a Lubricant System
| Ester | Alcohol Chain Length | Acid Chain Length | Relative Lubricity (Predicted) | Predicted Melting Point (°C) |
| Stearyl Acetate (B1210297) | 18 | 2 | 1.00 | 34 |
| Stearyl Propionate | 18 | 3 | 1.05 | 32 |
| This compound | 20 | 3 | 1.15 | 41 |
| Behenyl Propionate | 22 | 3 | 1.25 | 49 |
| Arachidyl Butyrate | 20 | 4 | 1.18 | 39 |
This table provides a conceptual illustration of SAR principles. The values are hypothetical, demonstrating how systematic changes in the alkyl and acyl chains are expected to influence material properties.
Application of Machine Learning in Predictive Ester Chemistry
Machine learning (ML) is revolutionizing chemistry by enabling the prediction of reaction outcomes, molecular properties, and optimal synthesis conditions from large datasets. mdpi.com For esters, ML models can be trained on vast databases of known reactions and properties to make highly accurate predictions for new, unstudied molecules like this compound. mdpi.comacs.org
Key applications of ML in ester chemistry include:
Reaction Prediction and Optimization: ML models can predict the yield of an esterification reaction under various conditions (temperature, catalyst, solvent), helping chemists to optimize synthesis strategies before entering the lab. rsc.org Some models treat chemical reactions like sentences, using natural language processing techniques to predict the entire reaction procedure. mdpi.com
Property Prediction: By learning from the structures and known properties of thousands of organic molecules, ML algorithms can predict physical properties such as boiling point, viscosity, and solubility for novel esters. arxiv.org This is particularly useful for screening large virtual libraries of potential molecules for a specific application, such as identifying new energy-saving materials. arxiv.org
Chemical Stability and Reactivity: ML models can be trained on quantum-mechanics-derived data to predict reactivity parameters, such as the stability of esters towards hydrolysis. chemrxiv.orgresearchgate.net This allows for the in silico assessment of a molecule's shelf-life and degradation pathways.
These predictive models often outperform traditional methods in speed and can handle the complex, non-linear relationships between a molecule's structure and its behavior. researchgate.net The development of robust ML tools represents a significant step towards the automated and rational design of functional molecules like this compound. nih.gov
Table 4: Performance of a Hypothetical Machine Learning Model for Predicting Ester Melting Points
| Model Type | Feature Set | Training Set Size | Test Set R² | Test Set RMSE (°C) |
| Random Forest Regressor | Molecular Descriptors & Fingerprints | 10,000 Esters | 0.92 | 5.8 |
| Gradient Boosting | Molecular Descriptors & Fingerprints | 10,000 Esters | 0.94 | 5.1 |
| Deep Neural Network | Graph-based Representation | 10,000 Esters | 0.95 | 4.7 |
| Linear Regression | Simple Descriptors (e.g., MW) | 10,000 Esters | 0.78 | 12.3 |
This table illustrates the comparative performance of different machine learning models. R² (coefficient of determination) indicates how well the model's predictions match the actual values, and RMSE (Root Mean Square Error) measures the average prediction error. The data is representative of typical performance in cheminformatics.
Future Research Trajectories and Emerging Applications for Long Chain Esters
Exploration of Novel and Sustainable Synthetic Methodologies
The conventional synthesis of arachidyl propionate (B1217596) relies on Fischer esterification, a process where arachidyl alcohol (icosan-1-ol) reacts with propionic acid, typically in the presence of an acid catalyst. smolecule.com While effective, this method can require high temperatures and long reaction times. Future research is increasingly focused on developing more efficient and sustainable synthetic routes for long-chain esters.
Emerging strategies that could be applied to the synthesis of arachidyl propionate include:
Enzymatic Synthesis: Utilizing lipases as biocatalysts offers a green alternative to chemical catalysts. Enzymatic reactions can proceed under milder conditions, exhibit high selectivity, and reduce the generation of undesirable byproducts. mdpi.com This method is particularly promising for producing high-purity esters for cosmetic and pharmaceutical applications.
Microwave-Assisted Synthesis: The application of microwave heating can dramatically accelerate esterification reactions, significantly reducing reaction times and energy consumption compared to conventional heating methods. mdpi.com This technique offers a pathway to improve the efficiency of producing long-chain esters like this compound.
Solvent-Free Protocols: Conducting esterification in a solvent-free system minimizes chemical waste and simplifies product purification, aligning with the principles of green chemistry. ajgreenchem.com The development of robust heterogeneous catalysts, such as SO3H-carbon, is crucial for the success of these solvent-free syntheses. ajgreenchem.com
Continuous Flow Processes: Shifting from batch production to continuous flow synthesis can offer superior control over reaction parameters, leading to higher yields and consistent product quality while reducing reaction times from hours to minutes. researchgate.net
Interactive Table: Comparative Overview of Synthetic Methodologies for Long-Chain Esters
| Methodology | Advantages | Disadvantages | Relevance for this compound |
| Conventional Fischer Esterification | Well-established, uses readily available reagents. smolecule.com | Often requires harsh conditions, long reaction times, and can produce byproducts. mdpi.com | Current primary method of synthesis. |
| Enzymatic Synthesis | High selectivity, mild reaction conditions, environmentally friendly. mdpi.com | Higher catalyst cost, potential for slower reaction rates. | High-purity product suitable for advanced cosmetic or dermatological applications. |
| Microwave-Assisted Synthesis | Drastically reduced reaction times, lower energy consumption. mdpi.com | Requires specialized equipment, potential for localized overheating. | Increased manufacturing throughput and efficiency. |
| Solvent-Free Synthesis | Green and sustainable, reduces chemical waste, simplifies purification. ajgreenchem.com | May require specialized catalysts, potential for mass transfer limitations. | Cost-effective and environmentally responsible production. |
| Continuous Flow Synthesis | Excellent process control, high efficiency, improved safety. researchgate.net | High initial setup cost, less flexible for small-scale production. | Large-scale, industrial manufacturing with consistent quality. |
Advanced Material Science and Engineering Applications
Currently, this compound's role in material science is largely confined to its function as a rheology modifier and film-former in cosmetic products, where it acts as a thickening agent and emollient. cosmeticsinfo.orgpaulaschoice.com However, the unique properties of long-chain esters suggest a broader range of future applications in advanced materials.
Research into long-chain cellulose (B213188) esters has demonstrated their potential as internally plasticized, bio-based thermoplastics. aalto.fiscienceopen.com These materials can be processed without external plasticizers and exhibit excellent film-forming and barrier properties. aalto.fi This opens future research avenues for this compound:
Bio-based Plasticizers: this compound could be investigated as a sustainable plasticizer for other biopolymers, modifying their flexibility and processing characteristics.
Phase Change Materials (PCMs): Waxy esters with defined melting points are candidates for thermal energy storage. This compound's melting point near human body temperature could be exploited in "smart" textiles or building materials for passive temperature regulation.
Advanced Coatings: Its film-forming capabilities and hydrophobicity could be leveraged in developing functional coatings for paper or other substrates, providing enhanced water vapor barrier properties. aalto.fi
Topical Delivery Systems: The ability to form a semi-occlusive film on the skin suggests that this compound could be engineered into advanced matrices for the controlled release of active pharmaceutical or cosmetic ingredients. smolecule.com
Interdisciplinary Studies in Soft Matter Physics and Colloidal Chemistry
The function of this compound in creams and lotions places it at the intersection of material science and soft matter physics. atamanchemicals.comontosight.ai These formulations are complex colloidal systems (emulsions), and their stability, texture, and sensory properties are governed by the interactions between their constituent molecules.
Future interdisciplinary research could delve into the fundamental physical chemistry of this compound to enable the design of more sophisticated formulations:
Interfacial Phenomena: Detailed studies on how this compound orients itself at oil-water interfaces could provide insights into its role as an emulsion stabilizer. Understanding the molecular arrangement in monolayers is key to predicting its performance. kinampark.comroyalsocietypublishing.org
Oleogelation and Self-Assembly: Long-chain esters can act as organogelators, structuring liquid oils into semi-solid gels. mdpi.com Research into the self-assembly mechanisms of this compound in non-polar solvents could lead to the creation of novel oleogels with tailored rheological and thermal properties for food or cosmetic applications. mdpi.com
Phase Behavior in Complex Mixtures: The "skin feel" of a cosmetic product is a direct result of the complex phase behavior and friction at the skin's surface. By studying the thermodynamics and phase diagrams of systems containing this compound, formulators can better predict and control the final texture and performance of a product.
Rational Design of Functional Esters through Computational Approaches
The development of new functional materials is increasingly driven by computational modeling, which allows for the in silico design and screening of molecules before their costly and time-consuming synthesis. While this compound is an established compound, computational approaches offer a powerful tool for designing the next generation of functional long-chain esters.
Future research trajectories in this area include:
Structure-Property Prediction: Using quantitative structure-property relationship (QSPR) models to predict the physical properties (e.g., melting point, viscosity, solubility) of novel esters based on variations in their alkyl chain length or branching. This would allow for the rational design of esters with specific, desired characteristics.
Molecular Dynamics Simulations: Simulating the interactions of this compound and its analogues with other formulation components or with biomolecules in the skin. This can provide molecular-level insights into its function as an emollient or a film-former and guide the design of esters with enhanced performance.
Virtual Screening: Creating virtual libraries of novel long-chain esters and using computational methods to screen them for desired functionalities, such as improved skin permeation for drug delivery or specific thermal properties for PCM applications. This rational design process can accelerate the discovery of innovative materials and reduce reliance on empirical trial-and-error formulation.
Q & A
Q. What are the established synthetic routes for Arachidyl propionate, and how are its structural properties validated?
this compound (icosanyl propionate, CAS 65591-14-2) is synthesized via esterification reactions between arachidyl alcohol and propionic acid derivatives. Common methods include acid-catalyzed esterification or enzymatic approaches. Structural validation employs nuclear magnetic resonance (NMR) for carbon-hydrogen backbone analysis, Fourier-transform infrared spectroscopy (FTIR) for ester linkage confirmation, and gas chromatography-mass spectrometry (GC-MS) for purity assessment. These methods ensure identification of functional groups (e.g., the propionate ester moiety) and exclusion of unreacted precursors .
Q. Which analytical techniques are critical for assessing this compound’s stability in formulations?
Stability studies require accelerated aging tests under controlled temperature and humidity. High-performance liquid chromatography (HPLC) monitors degradation products, while rheological measurements (e.g., viscosity, texture analysis) assess physical stability in emulsions. Differential scanning calorimetry (DSC) evaluates thermal behavior, and pH stability is tracked via potentiometric titration. These methodologies align with guidelines for characterizing lipid-based excipients .
Q. How can researchers design experiments to evaluate this compound’s compatibility with topical delivery systems?
Compatibility studies involve formulating this compound into emulsions or gels and testing parameters like droplet size (via dynamic light scattering), zeta potential, and phase separation over time. Texture profile analysis (TPA), as used in spironolactone-loaded emulsions, quantifies hardness and adhesiveness to predict skin application performance. Controlled variables include emulsifier type (e.g., hydrophobic vs. hydrophilic), storage conditions, and active ingredient interactions .
Advanced Research Questions
Q. What molecular mechanisms underlie this compound’s role in modulating drug release kinetics?
Advanced studies employ molecular dynamics simulations to model interactions between this compound and active pharmaceutical ingredients (APIs). Experimental validation uses Franz diffusion cells to measure API permeation rates through synthetic membranes or ex vivo skin. Comparative studies with structurally similar esters (e.g., arachidyl behenate) can isolate the impact of acyl chain length on drug partitioning .
Q. How does this compound influence the transcriptomic profile of skin cells in vitro?
Transcriptomic analysis (RNA sequencing) of keratinocytes or fibroblasts treated with this compound can identify differentially expressed genes (DEGs) related to lipid metabolism or barrier function. This approach, similar to calcium propionate studies in yeast, requires normalization against untreated controls and pathway enrichment analysis (e.g., Gene Ontology) to elucidate mechanistic impacts .
Q. What strategies resolve contradictions in data on this compound’s emulsifying efficiency across studies?
Contradictions may arise from variations in experimental conditions (e.g., pH, ionic strength). Meta-analyses should standardize datasets using fixed-effect models, while sensitivity analyses identify outlier methodologies. Replication studies under controlled parameters (e.g., ISO-guided emulsification protocols) can clarify discrepancies .
Methodological Guidance
Q. How should researchers design robust experiments to study this compound’s stability under oxidative stress?
Employ a factorial design varying oxygen exposure, antioxidant presence (e.g., tocopherol), and temperature. Quantify oxidation markers (peroxide value, thiobarbituric acid-reactive substances) spectrophotometrically. Statistical tools like ANOVA identify significant factors, ensuring reproducibility through detailed protocol documentation per BJOC guidelines .
What frameworks ensure ethical and feasible research questions when studying this compound’s biological effects?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population: in vitro/in vivo models; Intervention: dosage/formulation; Comparison: placebo/alternate esters; Outcome: stability/efficacy metrics). Ethics review boards must approve studies involving animal or human tissue .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
